3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide
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Overview
Description
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfonamide group, and a propoxybenzene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the propoxybenzene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, modifying the compound’s structure and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of structurally diverse compounds.
Scientific Research Applications
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and sulfonamide-containing molecules. Examples include:
- 2-methylquinoline-4-sulfonamide
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
Uniqueness
What sets 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-12-24-20-9-7-18(15-17(20)6-11-22(24)25)23-29(26,27)19-8-10-21(16(3)14-19)28-13-5-2/h7-10,14-15,23H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLFNRMDGQTRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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